Vinyl neodecanoate

Catalog No.
S1892397
CAS No.
51000-52-3
M.F
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl neodecanoate

CAS Number

51000-52-3

Product Name

Vinyl neodecanoate

IUPAC Name

ethenyl 7,7-dimethyloctanoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3

InChI Key

TVFJAZCVMOXQRK-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)OC=C

Canonical SMILES

CC(C)(C)CCCCCC(=O)OC=C

The exact mass of the compound Vinyl neodecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinyl neodecanoate, widely recognized in industrial procurement under trade names such as VeoVa 10, is a highly branched vinyl ester of a synthetic 10-carbon neocarboxylic acid. In commercial manufacturing, it is primarily sourced as a modifying co-monomer to upgrade standard vinyl acetate and acrylic emulsion polymers. The defining structural feature of this compound is its bulky, tertiary-substituted α-carbon, which provides intense steric hindrance. This architectural trait translates directly into high hydrophobicity, exceptional UV stability, and a homopolymer glass transition temperature (Tg) of -3 °C. Consequently, buyers select vinyl neodecanoate to impart internal plasticization and extreme hydrolytic stability to polymer backbones, eliminating the need for volatile external plasticizers while drastically extending the service life of coatings and adhesives in harsh, alkaline environments [1].

Substituting vinyl neodecanoate with lower-cost commodity monomers like pure vinyl acetate (VAc) or standard acrylates (e.g., butyl acrylate or 2-ethylhexyl acrylate) fundamentally compromises polymer durability in alkaline conditions. VAc homopolymers are highly susceptible to saponification; when applied to alkaline substrates like cement or masonry, the ester linkages rapidly hydrolyze, leading to blistering, powdering, and catastrophic film failure. While standard acrylates can lower the Tg to improve flexibility, their linear or lightly branched structures fail to protect adjacent acetate groups in the polymer chain. In contrast, the bulky neodecyl group of vinyl neodecanoate sterically shields not only its own ester bond but also neighboring VAc units from hydroxide ion attack. Furthermore, the disparate reactivity ratios between VAc and acrylates often cause heterogeneous, blocky polymer microstructures, whereas vinyl neodecanoate copolymerizes uniformly with VAc, ensuring consistent, batch-to-batch structural integrity [1].

Steric Shielding Against Alkaline Hydrolysis

The primary procurement driver for vinyl neodecanoate is its ability to prevent polymer degradation on highly alkaline substrates. In comparative alkali resistance testing, copolymers of Vinyl Acetate/Vinyl Neodecanoate (85/15 ratio) demonstrate significantly superior hydrolytic stability compared to Vinyl Acetate/2-Ethylhexyl Acrylate (85/15) or Vinyl Acetate/Butyl Acrylate (75/25) systems. The bulky tertiary carbon structure of the neodecanoate group creates an 'umbrella effect' that sterically blocks hydroxide ions from attacking both its own ester linkage and adjacent acetate groups, whereas the linear acrylate comonomers leave the polymer backbone vulnerable to rapid saponification[1].

Evidence DimensionResistance to alkaline hydrolysis (saponification)
Target Compound DataVAc/Vinyl Neodecanoate copolymers (85/15 and 75/25 ratios) show prolonged stability and film integrity.
Comparator Or BaselineVAc/2-EHA (85/15) and VAc/BA (75/25) copolymers.
Quantified DifferenceVinyl neodecanoate effectively suppresses backbone degradation and film blistering, whereas acrylate-modified VAc fails rapidly under identical alkaline exposure.
ConditionsEmulsion polymer films exposed to alkaline environments (e.g., standard NaOH spot tests).

Prevents catastrophic coating failure, blistering, and delamination when formulating exterior masonry paints and cementitious construction adhesives.

Internal Plasticization via Strict Tg Control

Selecting the correct branched vinyl ester is critical for achieving the desired mechanical properties without relying on migratory external plasticizers. Vinyl neodecanoate yields a homopolymer with a Glass Transition Temperature (Tg) of -3 °C, making it a highly efficient internal plasticizer. In stark contrast, its close chemical analog, vinyl neononanoate (VeoVa 9, containing 9 carbon atoms), acts as a hardening monomer with a homopolymer Tg of +70 °C, while standard vinyl acetate has a Tg of +32 °C. By copolymerizing vinyl neodecanoate with vinyl acetate, formulators can precisely dial down the Tg of the resulting binder to sub-ambient temperatures, ensuring permanent flexibility[1].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataVinyl neodecanoate (Tg = -3 °C)
Comparator Or BaselineVinyl neononanoate (Tg = +70 °C) and Vinyl acetate (Tg = +32 °C)
Quantified DifferenceA 73 °C drop in Tg compared to the 9-carbon analog, shifting the material from a rigid hardener to a highly effective flexibilizer.
ConditionsStandard calorimetric Tg measurement of pure homopolymers.

Allows manufacturers to formulate permanently flexible, zero-VOC architectural coatings by eliminating the need for volatile, environmentally restricted external plasticizers.

Superior Copolymerization Kinetics with Vinyl Acetate

For industrial scale-up, the manufacturability of an emulsion polymer is dictated by monomer reactivity ratios. When copolymerizing vinyl acetate (VAc) with acrylates like butyl acrylate (BA), the significant disparity in reactivity ratios often leads to composition drift, requiring complex, starved-feed manufacturing processes to prevent heterogeneous, blocky polymer chains. Conversely, vinyl neodecanoate shares highly compatible reactivity ratios with vinyl acetate. This kinetic alignment allows for straightforward, predictable random copolymerization, resulting in a uniform distribution of the hydrophobic, sterically hindered neodecanoate units across the entire polymer backbone [1].

Evidence DimensionCopolymerization uniformity (Reactivity ratio compatibility)
Target Compound DataVinyl neodecanoate + Vinyl Acetate (highly compatible reactivity ratios, forming random copolymers).
Comparator Or BaselineAcrylates + Vinyl Acetate (disparate reactivity ratios, prone to blocky structures).
Quantified DifferenceVinyl neodecanoate enables simple, uniform incorporation without the severe composition drift seen in VAc/acrylate systems.
ConditionsEmulsion polymerization processes targeting homogeneous binder microstructures.

Drastically simplifies the manufacturing process, reduces batch-to-batch variation, and ensures consistent physical properties in large-scale resin production.

Redispersible Polymer Powders (RDPs) for Dry-Mix Mortars

Because cementitious environments are highly alkaline (pH > 12), standard vinyl acetate binders degrade rapidly. Vinyl neodecanoate is a highly effective monomer for manufacturing VAc-based RDPs used in tile adhesives, grouts, and self-leveling compounds, as its steric shielding protects the polymer from saponification while providing the necessary flexibility to accommodate thermal expansion [1].

Low-VOC Exterior Masonry and Architectural Coatings

Leveraging its low homopolymer Tg (-3 °C) and extreme hydrophobicity, vinyl neodecanoate allows formulators to create exterior paints that resist water ingress, UV degradation, and alkaline attack from fresh plaster. It serves as an internal plasticizer, enabling strict compliance with low-VOC environmental regulations by eliminating the need for coalescing solvents or external plasticizers [2].

High-Performance Waterborne Adhesives

In the packaging and woodworking adhesive sectors, the uniform copolymerization of vinyl neodecanoate with vinyl acetate yields latices with reduced surface tension, excellent substrate wetting, and high cohesion. The resulting adhesives maintain their bond strength even under high humidity or direct water exposure, demonstrating measurable performance advantages over conventional pure polyvinyl acetate (PVA) glues [3].

Physical Description

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid

XLogP3

4.2

Flash Point

greater than 175 °F (USCG, 1999)

Melting Point

-4 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 679 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 69 of 679 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 610 of 679 companies with hazard statement code(s):;
H400 (97.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26544-09-2
51000-52-3
195321-14-3

Wikipedia

Ethenyl 7,7-dimethyloctanoate

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Neodecanoic acid, ethenyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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